molecular formula C12H14ClF2N3O B12222539 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12222539
M. Wt: 289.71 g/mol
InChI Key: PYTYYTYUBDPZTR-UHFFFAOYSA-N
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Description

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, further connected to a phenol group via an aminomethyl linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by the introduction of the aminomethyl group and subsequent coupling with a phenol derivative. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aminomethyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl-pyrazole core but lacks the phenol group.

    1-(Difluoromethyl)-3-methylpyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the aminomethyl-phenol linkage.

Uniqueness

The unique combination of the difluoromethyl group, pyrazole ring, aminomethyl linkage, and phenol group in 3-[[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

3-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c1-8-11(7-17(16-8)12(13)14)15-6-9-3-2-4-10(18)5-9;/h2-5,7,12,15,18H,6H2,1H3;1H

InChI Key

PYTYYTYUBDPZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(F)F.Cl

Origin of Product

United States

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